Home > Products > Screening Compounds P96358 > N-(6-propyl-1,3-benzodioxol-5-yl)-2-furamide
N-(6-propyl-1,3-benzodioxol-5-yl)-2-furamide -

N-(6-propyl-1,3-benzodioxol-5-yl)-2-furamide

Catalog Number: EVT-4324644
CAS Number:
Molecular Formula: C15H15NO4
Molecular Weight: 273.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. (2S)-1-[4-(2-{6-amino-8-[(6-bromo-1,3-benzodioxol-5-yl)sulfanyl]-9H-purin-9-yl}ethyl)piperidin-1-yl]-2-hydroxypropan-1-one (MPC-3100) []

  • Compound Description: MPC-3100 is a purine-based inhibitor of heat shock protein 90 (Hsp90), exhibiting oral bioavailability and promising in vitro and in vivo antitumor activity. It entered clinical development as a potential cancer treatment. []
  • Relevance: While structurally distinct from N-(6-propyl-1,3-benzodioxol-5-yl)-2-furamide, MPC-3100 shares the 1,3-benzodioxole moiety. This common feature highlights the relevance of this structural motif in medicinal chemistry, particularly in the context of developing targeted therapies. []

2. SSR240612 [(2R)-2-[((3R)-3-(1,3-Benzodioxol-5-yl)-3-{[(6-methoxy-2-naphthyl)sulfonyl]amino}propanoyl)amino]-3-(4-{[2R,6S)-2,6-dimethylpiperidinyl]methyl}phenyl)-N-isopropyl-N-methylpropanamide Hydrochloride] []

  • Compound Description: SSR240612 is a potent and selective non-peptide antagonist of the bradykinin B1 receptor. It demonstrates efficacy in various animal models of inflammation and pain, highlighting its therapeutic potential for these conditions. []
  • Relevance: SSR240612, like N-(6-propyl-1,3-benzodioxol-5-yl)-2-furamide, contains the 1,3-benzodioxol-5-yl group. The recurrence of this structure in compounds targeting diverse biological processes suggests its potential utility as a versatile building block for drug discovery. []

3. 1-(6-amino-1,3-benzodioxol-5-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one []

  • Compound Description: This compound, featuring a 1,3-benzodioxol-5-yl group linked to a trimethoxyphenyl moiety through a propenone linker, exhibits specific supramolecular interactions including intramolecular hydrogen bonding and π-π stacking. []
  • Relevance: The presence of the 1,3-benzodioxol-5-yl group and its role in shaping the compound's spatial arrangement makes it structurally relevant to N-(6-propyl-1,3-benzodioxol-5-yl)-2-furamide, offering insights into potential intermolecular interactions. []

4. 1-(6-amino-1,3-benzodioxol-5-yl)-3-[4-(N,N-dimethylamino)phenyl]prop-2-en-1-one []

  • Compound Description: This compound is structurally similar to the previous one, with a dimethylamino group replacing the trimethoxyphenyl substituent. It also displays unique supramolecular interactions, forming hydrogen-bonded tetramers. []
  • Relevance: The common 1,3-benzodioxol-5-yl scaffold and the presence of an aromatic ring linked through a propenone unit highlight its structural similarity to N-(6-propyl-1,3-benzodioxol-5-yl)-2-furamide and other related compounds. []

5. (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-phenylprop-2-enamide (2BNP2E) []

  • Compound Description: 2BNP2E is characterized by a 1,3-benzodioxol-5-yl moiety linked to a phenylamide group via a propenamide linker. It has been investigated for its spectroscopic properties and electronic structure using DFT calculations. []
  • Relevance: Both 2BNP2E and N-(6-propyl-1,3-benzodioxol-5-yl)-2-furamide share the core 1,3-benzodioxol-5-yl structure, suggesting potential similarities in their electronic properties and reactivity. []

6. 6-(1,3-Benzodioxol-5-ylmethyl)-5-ethyl-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyrimidin-4(3H)-one []

  • Compound Description: This compound exhibits significant antimicrobial activity, particularly against Staphylococcus aureus. Its structure features a 1,3-benzodioxol-5-ylmethyl group attached to a pyrimidinone core. []
  • Relevance: The shared presence of the 1,3-benzodioxol-5-ylmethyl moiety makes it structurally related to N-(6-propyl-1,3-benzodioxol-5-yl)-2-furamide, potentially contributing to similar pharmacological properties. []

7. N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide []

  • Compound Description: This compound, an analog of capsaicin, possesses a 1,3-benzodioxole ring in place of capsaicin's 2-methoxyphenol group and a benzenesulfonamide group instead of an aliphatic amide chain. []
  • Relevance: Similar to N-(6-propyl-1,3-benzodioxol-5-yl)-2-furamide, this compound incorporates the 1,3-benzodioxole motif, highlighting its potential in designing analogs for various bioactive compounds. []

8. 2-{[(E)-1,3-Benzodioxol-5-yl]methylideneamino}benzoic acid []

  • Compound Description: This compound is characterized by a 1,3-benzodioxol-5-yl group connected to a benzoic acid moiety via a methylideneamino linker. Its crystal structure reveals intramolecular hydrogen bonding. []
  • Relevance: The presence of the 1,3-benzodioxol-5-yl group and its contribution to the compound's structural features relate it to N-(6-propyl-1,3-benzodioxol-5-yl)-2-furamide, emphasizing the significance of this moiety in chemical diversity. []

9. 6-(3,4,5-trimethoxyphenyl)-6,7-dihydro-5H-1,3-dioxolo[4,5-g]quinolin-8(5H)-one []

  • Compound Description: This compound, featuring a complex ring system incorporating the 1,3-dioxolo moiety, displays conformational and configurational disorder in its crystal structure, driven by intermolecular hydrogen bonding and π-π stacking interactions. []
  • Relevance: Although structurally distinct, the presence of the 1,3-dioxolo group links this compound to N-(6-propyl-1,3-benzodioxol-5-yl)-2-furamide, suggesting a potential for similar intermolecular interactions. []

10. 6-(1,3-benzodioxol-5-yl)-6,7-dihydro-5H-1,3-dioxolo[4,5-g]quinolin-8-one []

  • Compound Description: Similar in structure to the previous compound, it incorporates a 1,3-benzodioxol-5-yl group instead of the trimethoxyphenyl substituent, influencing its conformational flexibility and intermolecular interactions. []
  • Relevance: The shared 1,3-benzodioxol-5-yl and 1,3-dioxolo motifs make it structurally analogous to N-(6-propyl-1,3-benzodioxol-5-yl)-2-furamide, implying potential similarities in their chemical behavior and physicochemical properties. []

11. 1-(6-Amino-1,3-benzodioxol-5-yl)-3-(2-oxo-1,2-dihydroquinolin-3-yl)prop-2-enone []

  • Compound Description: This compound features a 1,3-benzodioxol-5-yl group linked to a quinolinone moiety through a propenone linker. It forms complex supramolecular architectures through hydrogen bonding and π-π stacking. []
  • Relevance: The structural similarity arising from the shared 1,3-benzodioxol-5-yl group and the presence of a conjugated linker system makes this compound relevant to understanding potential structural analogs of N-(6-propyl-1,3-benzodioxol-5-yl)-2-furamide. []

12. 6-[(4-Fluorophenyl)(1H-imidazol-1-yl)methyl]-1,3-benzodioxol-5-ol []

  • Compound Description: This compound is a potent aromatase inhibitor, sharing structural features with second- and third-generation nonsteroidal aromatase inhibitors. It incorporates a 1,3-benzodioxol-5-ol group as a key structural element. []
  • Relevance: The common 1,3-benzodioxol-5-ol moiety establishes a structural connection with N-(6-propyl-1,3-benzodioxol-5-yl)-2-furamide, highlighting the significance of this motif in medicinal chemistry and drug design. []

13. 6-[(4-methoxyphenyl)(1H-imidazol-1-yl)methyl]-1,3-benzodioxol-5-ol []

  • Compound Description: This compound is structurally analogous to the previous compound, with a methoxy group replacing the fluorine substituent on the phenyl ring. It also exhibits potent aromatase inhibitory activity. []
  • Relevance: Both this compound and N-(6-propyl-1,3-benzodioxol-5-yl)-2-furamide share the 1,3-benzodioxol-5-ol moiety, emphasizing the relevance of this group in designing molecules with biological activity. []

14. 5-Bromo-N-(1-ethyl-3-methylhexahydro-1,3-diazin-5-yl)-2-methoxy-6-methylaminopyridine-3-carboxamide []

  • Compound Description: This compound is a derivative of a dopamine D2 and serotonin 5-HT3 receptor antagonist, displaying reduced affinity for dopamine D2 receptors compared to the parent compound. []
  • Relevance: Although not directly structurally related to N-(6-propyl-1,3-benzodioxol-5-yl)-2-furamide, this compound highlights the exploration of various heterocyclic scaffolds in medicinal chemistry for targeting specific receptors. []

15. 5-Bromo-N-(1-ethyl-5-methyloctahydro-1,5-diazocin-3-yl)-2-methoxy-6-methylaminopyridine-3-carboxamide []

  • Compound Description: Similar to the previous compound, this molecule is a derivative of a dopamine D2 and serotonin 5-HT3 receptor antagonist, showcasing modifications to the heterocyclic core while retaining some pharmacological activity. []
  • Relevance: While not directly structurally analogous to N-(6-propyl-1,3-benzodioxol-5-yl)-2-furamide, it emphasizes the exploration of diverse heterocyclic systems in drug discovery, particularly for modulating neurotransmitter receptor activity. []

16. ABT-239 [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile] []

  • Compound Description: ABT-239 is a potent and selective histamine H3 receptor antagonist, demonstrating efficacy in animal models of cognitive impairment and schizophrenia. []
  • Relevance: While structurally dissimilar to N-(6-propyl-1,3-benzodioxol-5-yl)-2-furamide, ABT-239 showcases the exploration of diverse chemical scaffolds in drug discovery for targeting specific receptor systems, highlighting the breadth of medicinal chemistry research. []

17. tert-Butyl 2-[(hydroxy)(5-hydroxy-1,3-benzodioxol-6-yl)methyl]pyrrolidine-1-carboxylate []

  • Compound Description: This compound, featuring a 1,3-benzodioxol moiety with hydroxy substituents, is synthesized via a controlled α-chelation reaction, showcasing the utility of this reaction in organic synthesis. []
  • Relevance: While not directly structurally analogous to N-(6-propyl-1,3-benzodioxol-5-yl)-2-furamide, the presence of the 1,3-benzodioxol group suggests potential similarities in their chemical reactivity and synthetic accessibility. []

18. 5-Arylidene-1,3-thiazolidine-4-ones Bearing an (3-Aminopropylpiperazin-1-yl)propyl chain on N-3 Position []

  • Compound Description: This class of compounds, characterized by a thiazolidine-4-one core with various aryl substituents and an aminopropylpiperazine side chain, has shown promise as inhibitors of protein kinases, particularly DYRK1A and GSK3a/b, which are implicated in neurodegenerative diseases and cancer. []
  • Relevance: Although structurally distinct from N-(6-propyl-1,3-benzodioxol-5-yl)-2-furamide, this class of compounds emphasizes the importance of exploring diverse heterocyclic scaffolds and incorporating specific substituents for targeting therapeutically relevant enzymes like protein kinases. []

19. Ethyl 2-[4-(morpholin-4-yl)phenyl]-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-1,3-benzimidazole-5-carboxylate monohydrate []

  • Compound Description: This benzimidazole derivative exhibits a complex structure with a morpholine, pyrrolidine, and benzimidazole rings. Its crystal structure is stabilized by an intricate network of hydrogen bonds. []
  • Relevance: Though structurally distinct from N-(6-propyl-1,3-benzodioxol-5-yl)-2-furamide, this compound exemplifies the complexity and diversity of chemical structures explored in drug discovery, particularly those involving heterocyclic systems and intricate hydrogen bonding patterns. []

Properties

Product Name

N-(6-propyl-1,3-benzodioxol-5-yl)-2-furamide

IUPAC Name

N-(6-propyl-1,3-benzodioxol-5-yl)furan-2-carboxamide

Molecular Formula

C15H15NO4

Molecular Weight

273.28 g/mol

InChI

InChI=1S/C15H15NO4/c1-2-4-10-7-13-14(20-9-19-13)8-11(10)16-15(17)12-5-3-6-18-12/h3,5-8H,2,4,9H2,1H3,(H,16,17)

InChI Key

HRCIUFHQHWDBTL-UHFFFAOYSA-N

SMILES

CCCC1=CC2=C(C=C1NC(=O)C3=CC=CO3)OCO2

Canonical SMILES

CCCC1=CC2=C(C=C1NC(=O)C3=CC=CO3)OCO2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.